Product packaging for Benzyl(bromo)mercury(Cat. No.:CAS No. 4109-72-2)

Benzyl(bromo)mercury

Cat. No.: B14134073
CAS No.: 4109-72-2
M. Wt: 371.63 g/mol
InChI Key: RTSWGGZWJRXIFD-UHFFFAOYSA-M
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Description

Benzyl(bromo)mercury is an organomercury compound utilized in specialized chemical synthesis and research applications. As a reagent containing a carbon-mercury bond, it may serve as a benzyl transfer agent or a precursor in the preparation of other organometallic species. Its properties are of interest in methodological development and material science studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Proper handling procedures in accordance with laboratory safety guidelines for mercury compounds are essential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrHg B14134073 Benzyl(bromo)mercury CAS No. 4109-72-2

Properties

CAS No.

4109-72-2

Molecular Formula

C7H7BrHg

Molecular Weight

371.63 g/mol

IUPAC Name

benzyl(bromo)mercury

InChI

InChI=1S/C7H7.BrH.Hg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1

InChI Key

RTSWGGZWJRXIFD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[Hg]Br

Origin of Product

United States

Iii. Reactivity and Mechanistic Investigations of Benzyl Bromo Mercury

Cleavage Reactions of the Benzyl-Mercury Bond

The scission of the benzyl-mercury bond is a key feature of the chemistry of benzyl(bromo)mercury. This cleavage can be initiated by electrophiles, electron transfer, or homolytic processes.

The reaction of organomercury compounds with halogens, known as halogenolysis or halo-demercuration, results in the cleavage of the carbon-mercury bond and the formation of a carbon-halogen bond. This process is a type of electrophilic substitution at a saturated carbon atom. pageplace.de For this compound, this involves the attack of a halogen molecule (e.g., Br₂, I₂) on the benzylic carbon.

The mechanism is generally considered to be an SE2 (substitution, electrophilic, bimolecular) process. The halogen molecule acts as the electrophile, attacking the carbon atom of the benzyl (B1604629) group, while the mercury atom acts as the electrofuge (leaving group). The reaction proceeds through a cyclic or open transition state, leading to the formation of a benzyl halide and mercury(II) bromide. The reactivity for such reactions often follows the order I₂ > Br₂ > Cl₂. sigmaaldrich.com

Table 1: Representative Halogenolysis of Organomercury Compounds

Organomercury Reactant Halogen Solvent Product
Benzylmercuric chloride Bromine Carbon tetrachloride Benzyl bromide

This table illustrates the general transformation in halogenolysis reactions. Data for this compound specifically follows this established pattern for organomercuric halides.

The electrochemical reduction of benzyl halides, such as benzyl bromide, at a mercury cathode is a well-documented process that leads to the formation of organomercury compounds. rsc.orgrsc.org A special feature of the reduction of benzyl halides is the formation of dibenzylmercury (B1593501), in addition to other reduction products like toluene. researchgate.net The process is believed to occur through the initial formation of this compound on the surface of the mercury electrode. researchgate.net

Large-scale electrolysis of most benzyl bromides at a mercury cathode yields the corresponding dibenzylmercury. rsc.orgrsc.org The formation of dibenzylmercury versus the simple dimerization product, bibenzyl (1,2-diphenylethane), can be influenced by the specific reaction conditions, such as the supporting electrolyte used. rsc.orgrsc.org For instance, studies on substituted benzyl bromides have shown that the product distribution is sensitive to the electrolyte composition. rsc.org This suggests that the initially formed benzylmercurial can undergo further reactions on the cathode surface.

Table 2: Products of Large-Scale Electroreduction of Benzyl Halides at a Mercury Cathode

Starting Material Supporting Electrolyte Major Product(s) Reference
Most Benzyl Bromides Not specified Dibenzylmercury rsc.orgrsc.org
m-Bromo-benzyl bromide Varied Dibenzylmercury or Bibenzyl rsc.org
3,4-Dichloro-benzyl bromide Varied Dibenzylmercury or Bibenzyl rsc.org

This table summarizes findings from the electrochemical reduction of various benzyl bromides, a process in which this compound is a key intermediate.

The formation of radical intermediates is a crucial aspect of the cleavage of the benzyl-mercury bond, particularly under reductive conditions. rsc.org During the electrochemical reduction of benzyl bromides at a mercury cathode, benzyl radicals are believed to form in the rate-determining step. rsc.orgrsc.org These benzyl radicals are resonance-stabilized, which contributes to their ease of formation. youtube.com

Once formed, the benzyl radical (PhCH₂•) can follow two primary pathways:

Dimerization: Two benzyl radicals can couple to form bibenzyl (1,2-diphenylethane). researchgate.netpsu.edu

Reaction with Mercury: The benzyl radical can be trapped by the mercury of the cathode, which is known to be an effective free-radical trap, to form a benzylmercury radical or subsequently this compound and dibenzylmercury. rsc.org

The intermediacy of benzylmercury radicals has been observed using electron spin resonance (ESR) spectroscopy in photochemical reactions between organomercury compounds like dibenzylmercury and quinones. cdnsciencepub.com These studies provide direct spectroscopic evidence for radical species containing a benzyl-mercury bond. cdnsciencepub.com The competition between dimerization and reaction with the mercury surface explains the observed product distributions in electrochemical experiments. rsc.orgresearchgate.net

Electrochemical Reduction Processes at Mercury Cathodes and Dibenzylmercury Formation

Transmetalation Chemistry

Transmetalation is a fundamental reaction in organometallic chemistry involving the transfer of an organic group from one metal to another. This compound can serve as a source of a benzyl group in such reactions, transferring it to various other metals.

The benzyl group can be transferred from this compound to other metals, most notably transition metals like palladium. diva-portal.orguwindsor.ca This process is a key step in utilizing organomercurials for catalytic reactions. Historically, the reaction of arylmercuric halides with palladium(II) salts was a foundational method for generating arylpalladium species. diva-portal.orgwikipedia.org A similar transfer is applicable to benzylmercuric halides.

The transmetalation typically involves the reaction of this compound with a low-valent transition metal complex, such as a Pd(0) species, or a salt of another metal. For example, reaction with a Pd(0) complex would lead to a benzylpalladium(II) bromide species via oxidative addition or an oxidative-reductive transmetalation process. whiterose.ac.uk These resulting organopalladium intermediates are primed for subsequent reactions. nih.gov

Organomercury compounds, including benzylmercuric halides, were among the first organometallics used in palladium-catalyzed cross-coupling reactions. wikipedia.orgrsc.org The Heck reaction, for instance, originally utilized arylmercuric halides to couple with alkenes. uwindsor.cawikipedia.orgmdpi.com This methodology provided a pathway for forming new carbon-carbon bonds under relatively mild conditions. rsc.org

In a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Heck-type reaction, this compound would serve as the benzylating agent. researchgate.netnih.govrsc.org The catalytic cycle would be initiated by a transmetalation step where the benzyl group is transferred from mercury to the palladium catalyst. nih.govmdpi.com This generates a reactive benzylpalladium(II) intermediate, which then participates in the subsequent steps of the catalytic cycle (e.g., migratory insertion with an alkene or reductive elimination with another organic group) to form the final cross-coupled product and regenerate the active palladium catalyst. diva-portal.orgwikipedia.org Although largely superseded by less toxic organoboron and organotin reagents, the use of organomercurials was historically significant in the development of modern cross-coupling chemistry. uwindsor.carsc.org

Transfer to Other Main Group and Transition Metals

Addition Reactions Involving Benzylmercury Species

Benzylmercury salts, including this compound, are capable of undergoing addition reactions with unsaturated carbon-carbon bonds. These reactions, broadly termed carbomercuration, expand the synthetic utility of organomercury compounds.

The addition of organomercury compounds to alkenes and alkynes is a well-established method for the formation of new carbon-carbon and carbon-mercury bonds. In the context of benzylmercury salts, this reaction involves the delivery of the benzyl group and the mercury halide across the double or triple bond.

The general reaction with an alkene can be represented as: PhCH₂HgBr + R₂C=CR₂ → PhCH₂CR₂-CR₂(HgBr)

And with an alkyne: PhCH₂HgBr + RC≡CR → PhCH₂CR=CR(HgBr)

These reactions are analogous to the more common oxymercuration-demercuration, where a mercuric salt and a nucleophilic solvent add to an alkene. chemistrysteps.comjove.comvedantu.comnumberanalytics.comwikipedia.org In carbomercuration, the benzyl group itself acts as the carbon-centered nucleophile that is transferred. The reaction is typically initiated by the electrophilic attack of the mercury species on the π-system of the olefin or acetylene (B1199291). wordpress.comlibretexts.orgmsu.edumsu.edu For alkynes, the initial addition product is a vinylmercury compound. libretexts.orgmsu.edulibretexts.org The reaction with terminal alkynes generally follows Markovnikov regioselectivity, where the mercury atom attaches to the terminal carbon. libretexts.org

The mechanism often proceeds through a mercurinium ion intermediate, a three-membered ring containing the mercury atom. chemistrysteps.comjove.comwordpress.com This intermediate is then opened by the attack of the benzyl group. The formation of this bridged ion helps to explain the observed stereochemistry and prevents carbocation rearrangements that are common in other electrophilic additions. wikipedia.org

The stereochemistry of the addition of mercury compounds to unsaturated bonds is a key feature of these reactions. In the case of oxymercuration, the addition of the nucleophile and the mercury species is typically anti, meaning they add to opposite faces of the double bond. chemistrysteps.comjove.comvedantu.comwikipedia.orgwordpress.com This is a direct consequence of the reaction proceeding through a bridged mercurinium ion intermediate. The nucleophile attacks one of the carbons of the three-membered ring from the side opposite to the mercury bridge.

While less specifically documented for this compound itself, the general principles of mercurial additions suggest that the carbomercuration reaction would also proceed with a high degree of stereoselectivity, likely resulting in an anti-addition of the benzyl group and the bromo-mercury moiety across the double bond. However, it is important to note that subsequent reactions, such as demercuration, can lead to a loss of this initial stereospecificity. wikipedia.org

Alkene GeometryExpected Product Stereochemistry after Carbomercuration
cis-AlkeneMixture of enantiomeric threo diastereomers
trans-Alkeneerythro diastereomer (meso if substituents are identical)

This table is based on the generally accepted anti-addition mechanism for mercuration reactions.

Carbomercuration of Olefins and Acetylenes using Benzylmercury Salts

Detailed Mechanistic Studies

In-depth mechanistic studies provide crucial insights into the factors that control the reactivity of this compound. These investigations employ kinetic analysis, the study of electronic effects, and the elucidation of transition state structures.

The rates of organomercury reactions are influenced by various factors, including the structure of the reactants, the solvent, and the temperature. Kinetic studies allow for the determination of activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). samipubco.commdpi.com These parameters provide information about the energy profile of the reaction and the nature of the transition state.

ParameterSignificance in Reaction Mechanism
Activation Energy (Ea) The minimum energy required to initiate the reaction.
Enthalpy of Activation (ΔH‡) The heat absorbed or released in forming the transition state.
Entropy of Activation (ΔS‡) The change in randomness in forming the transition state.
Gibbs Free Energy of Activation (ΔG‡) The overall energy barrier of the reaction, combining enthalpy and entropy.
Reaction Enthalpy (ΔH) The net heat change of the reaction (exothermic or endothermic).
Reaction Entropy (ΔS) The net change in disorder of the reaction.
Gibbs Free Energy of Reaction (ΔG) Determines the spontaneity and equilibrium position of the reaction. libretexts.org

This table outlines the key kinetic and thermodynamic parameters and their general significance in understanding reaction pathways. samipubco.commdpi.comniscpr.res.inlibretexts.orgmasterorganicchemistry.com

A concerted mechanism is a reaction that occurs in a single step, where bond breaking and bond forming occur simultaneously. numberanalytics.comlibretexts.org In the context of organometallic chemistry, concerted metalation-deprotonation (CMD) is a recognized pathway for C-H activation. wikipedia.org While not a direct addition reaction, the principles of concertedness are relevant to understanding benzylmercury's reactivity. The initial proposal of a CMD-type mechanism involved the acetolysis of diphenylmercury. wikipedia.org

Some reactions of benzylmercury compounds may proceed through concerted pathways, avoiding discrete intermediates like free carbocations. This is particularly relevant in electrophilic substitution reactions or in the addition to unsaturated systems. A concerted mechanism for addition to an alkene would involve the simultaneous formation of the new C-C and C-Hg bonds as the π-bond of the alkene breaks. libretexts.org Such a pathway would have a highly ordered transition state. The possibility of concerted electron transfer and bond-breaking has also been considered in the reactions of benzylmercury derivatives. researchgate.net

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. escholarship.orgwikipedia.orgoxfordreference.com It relates the rate or equilibrium constant of a reaction to two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

log(k/k₀) = ρσ

The substituent constant, σ, reflects the electronic influence (inductive and resonance effects) of a substituent on the benzene (B151609) ring. oxfordreference.comscribd.com Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. oxfordreference.comlibretexts.org The reaction constant, ρ, indicates the sensitivity of a particular reaction to these electronic effects. wikipedia.orgoxfordreference.com

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. wikipedia.org Conversely, a negative ρ value indicates that electron-donating groups accelerate the reaction, pointing to the development of positive charge in the transition state.

Substituent Typeσ ValueEffect on Benzene RingExpected Effect on Reaction with ρ > 0Expected Effect on Reaction with ρ < 0
Electron-Donating (e.g., -OCH₃, -CH₃)NegativeIncreases electron densityDecreases rateIncreases rate
Electron-Withdrawing (e.g., -NO₂, -CN)PositiveDecreases electron densityIncreases rateDecreases rate
Halogens (e.g., -Cl, -Br)Positive (Inductive)Withdraws electron densityIncreases rateDecreases rate

This table summarizes the general principles of Hammett analysis and the expected influence of substituents on reaction rates based on the sign of the reaction constant ρ. wikipedia.orgscribd.comlibretexts.org

Iv. Advanced Characterization and Theoretical Studies of Benzyl Bromo Mercury

Spectroscopic Techniques

Spectroscopy is a cornerstone for the characterization of benzyl(bromo)mercury, offering non-destructive analysis of its molecular structure, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹⁹⁹Hg isotope is a particularly powerful tool for studying mercury-containing compounds. scribd.com The ¹⁹⁹Hg nucleus possesses a nuclear spin of I = 1/2, which results in sharp NMR signals over an exceptionally wide chemical shift range that can span thousands of parts per million (ppm). nih.govhuji.ac.il This sensitivity makes the ¹⁹⁹Hg chemical shift an exquisite probe of the metal's coordination environment, as it is highly responsive to changes in ligand type, coordination number, and geometry. chemrxiv.org

For organomercury halides of the type RHgX, the chemical shifts are influenced by the nature of both the organic group (R) and the halide (X). A key investigation into benzyl (B1604629) derivatives of mercury explored the influence of σ-π conjugation on the mercury-199 (B1194827) shielding constants, providing fundamental insights into the electronic interactions between the benzyl group and the mercury center. scribd.comacs.org The chemical shift for this compound is expected to fall within the established range for organomercury halides. The precise value is determined by the interplay of the electron-donating character of the benzyl group and the electronegativity and polarizability of the bromine atom, which modulate the electronic shielding at the mercury nucleus.

Table 1: General Characteristics of ¹⁹⁹Hg NMR for Organomercury Analysis

Feature Description Relevance to this compound
Nuclear Spin I = 1/2 Yields sharp, well-resolved signals. huji.ac.il
Chemical Shift Range Very wide (thousands of ppm) Highly sensitive to subtle changes in the chemical environment around the Hg atom. nih.govchemrxiv.org
Sensitivity Low, but readily observable Modern NMR techniques allow for effective detection. scribd.com
Structural Probe Chemical shifts are diagnostic of the coordination sphere (ligands, geometry). chemrxiv.org Confirms the C-Hg-Br connectivity and provides insight into electronic structure.

¹H and ¹³C NMR spectroscopy are indispensable for confirming the organic framework of the this compound molecule. np-mrd.orgmdpi.com The spectra provide definitive evidence for the presence of the benzyl group and its attachment to the mercury atom.

In the ¹H NMR spectrum, the benzylic methylene (B1212753) protons (–CH₂–) are expected to appear as a characteristic singlet. The aromatic protons of the phenyl ring would typically produce a complex multiplet pattern in the aromatic region of the spectrum.

In the ¹³C NMR spectrum, distinct signals for the benzylic carbon and the aromatic carbons (including the ipso-carbon attached to the methylene group, and the ortho, meta, and para carbons) would be observed. The chemical shifts of the carbons directly bonded to or near the mercury atom are influenced by the metal's presence. researchgate.net Two-dimensional NMR experiments, such as HSQC and HMBC, can be used to correlate the proton and carbon signals, providing unambiguous assignment and final structural confirmation.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Group Expected Chemical Shift (δ, ppm) Rationale / Comments
¹H Benzylic (C₆H₅CH₂ –) ~4.0 - 4.5 Appears as a singlet. Shift is influenced by the adjacent Hg-Br group.
Aromatic (C₆H₅ –) ~7.0 - 7.5 Complex multiplet pattern typical for a monosubstituted benzene (B151609) ring.
¹³C Benzylic (C₆H₅CH₂ –) ~30 - 40 Aliphatic carbon signal, shifted by the mercury atom.
Aromatic (C₆H₅ –) ~125 - 140 Multiple signals corresponding to the non-equivalent aromatic carbons.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. libretexts.org For this compound, the IR spectrum would confirm the presence of the benzyl group through its characteristic C-H stretching vibrations (both aromatic and aliphatic) and the aromatic C=C stretching bands. A crucial absorption would be the C–Br stretching frequency, which typically appears in the fingerprint region of the spectrum, generally between 515 and 690 cm⁻¹. orgchemboulder.com Studies on the vibrational spectra of benzylmercury halides have provided detailed assignments for these characteristic modes. researchgate.net

Mass spectrometry (MS) is employed to determine the molecular weight and provides information about the molecule's elemental composition and fragmentation patterns. uci.edu Due to the presence of multiple stable isotopes for both mercury and bromine, the molecular ion peak in the mass spectrum of this compound would appear as a distinctive cluster of peaks. The two major isotopes of bromine (⁷⁹Br and ⁸¹Br) have nearly equal natural abundance (approximately 1:1 ratio), which would result in two major molecular ion peaks of similar intensity, M and M+2. uci.edu This isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the precise molecular formula.

Table 3: Key Spectroscopic Data for this compound Identification

Technique Feature Expected Observation Information Gained
Infrared (IR) Aromatic C-H Stretch ~3000-3100 cm⁻¹ Presence of benzene ring.
Aliphatic C-H Stretch ~2850-3000 cm⁻¹ Presence of CH₂ group.
C-Br Stretch ~515-690 cm⁻¹ Confirmation of the carbon-bromine bond. orgchemboulder.com
Mass Spec. (MS) Molecular Ion (M⁺) Cluster of peaks around m/z 372 Confirms molecular weight (for ¹²C₇H₇⁷⁹Br²⁰²Hg).
Isotope Pattern M and M+2 peaks in ~1:1 ratio Confirms the presence of one bromine atom. uci.edu

¹H and ¹³C Nuclear Magnetic Resonance for Structural Confirmation

X-ray Crystallography

While a specific crystal structure determination for this compound is not prominently available, its solid-state structure can be inferred from closely related organomercury(II) halide compounds. In such molecules, the mercury atom typically exhibits a coordination number of two, forming a nearly linear C-Hg-X arrangement. However, the mercury center is known to engage in secondary interactions with nearby atoms, which can distort this linearity and increase the effective coordination number. core.ac.uknih.gov

In many organomercury halide crystals, the coordination geometry around the mercury atom is best described as distorted tetrahedral or T-shaped, resulting from these additional weak interactions. iucr.org For instance, the crystal structure of a mixed halide {2,6-bis[(dimethylamino)methyl]phenyl}mercury(II) compound shows the mercury atom in a distorted coordination environment due to intramolecular N→Hg interactions. iucr.org Similarly, other organomercury bromide complexes also exhibit distorted geometries. nih.gov

Table 4: Representative Coordination Geometries in Organomercury Halide Analogs

Compound/Complex Type Primary Geometry Typical Coordination Key Bond Angles (°)
R-Hg-X (ideal) Linear 2-coordinate C-Hg-X ≈ 180
[HgBr(dipic)(H₂O)] Distorted Linear 2+4 coordinate N-Hg-Br = 169.6
L-Hg-X (pincer ligand) Distorted T-shaped/Tetrahedral 3 or 4-coordinate Angles deviate significantly from 180. iucr.org

Data from related structures used for inference. nih.goviucr.org

The way this compound molecules arrange themselves in a crystal lattice is dictated by a network of intermolecular interactions. While covalent bonds define the molecule, weaker non-covalent forces determine the crystal packing. core.ac.uk A crucial interaction in organomercury compounds is the secondary bond, where the mercury atom acts as an acceptor for electron density from neighboring atoms. core.ac.ukmdpi.com

In the solid state, it is highly probable that the mercury atom of one molecule interacts with the bromine atom of an adjacent molecule (Hg···Br secondary bonding), leading to the formation of supramolecular chains or dimers. core.ac.uknih.gov Furthermore, so-called mercurophilic interactions (Hg···Hg), though generally weaker than their gold analogues, can also influence the packing. researchgate.netlew.ro Other significant interactions likely include C–H···Br contacts, where hydrogen atoms from the benzyl group interact with the bromine atom of a neighboring molecule, and C–H···π interactions involving the aromatic rings. lew.ronih.govnih.gov These collective interactions create a stable three-dimensional architecture in the crystal.

Determination of Solid-State Structures and Coordination Geometries

Computational Chemistry

Computational chemistry serves as a powerful adjunct to experimental studies, providing deep insights into molecular structure, stability, and reactivity that can be difficult to obtain through empirical methods alone. For organometallic compounds like this compound, theoretical approaches, particularly Density Functional Theory (DFT), are invaluable for elucidating the nuanced electronic environment and bonding characteristics dictated by the heavy mercury atom. These computational models allow for the prediction of geometric parameters, electronic properties, and potential reaction pathways, offering a molecular-level understanding of the compound's behavior. numberanalytics.comnumberanalytics.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. iaea.org It has become a primary tool in computational chemistry for predicting the properties of molecules, including those containing heavy elements like mercury. numberanalytics.comsumitomo-chem.co.jp

Electronic Structure

The first step in a DFT analysis is typically a geometry optimization, where the algorithm seeks the lowest-energy arrangement of atoms, corresponding to the most stable molecular structure. numberanalytics.comresearchgate.net For this compound, the structure consists of a central mercury atom bonded to the benzylic carbon of a benzyl group and a bromine atom. Computational studies on analogous arylmercury halides, such as phenylmercury (B1218190) chloride, show that the C-Hg-X (where X is a halide) bond angle is typically linear or very close to 180°. semanticscholar.org This linearity is a result of the sp-hybridization of the mercury atom. The electron density distribution and molecular electrostatic potential (MEP) can also be calculated to identify electron-rich and electron-poor regions of the molecule, which are indicative of its reactive sites. nih.govnih.gov

Stability

The thermodynamic and kinetic stability of a molecule can be assessed using DFT through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap generally signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ekb.eg Conversely, a small gap suggests the molecule is more reactive. semanticscholar.orgekb.eg DFT calculations on organomercury compounds consistently show that they are relatively stable molecules. ekb.eg

Reaction Mechanism Prediction

DFT is a highly effective tool for elucidating complex reaction mechanisms. numberanalytics.comsumitomo-chem.co.jp By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com This allows for the calculation of activation energy barriers, which determine the kinetics and feasibility of a reaction pathway. sumitomo-chem.co.jp For organomercury compounds, DFT can be used to model mechanisms such as:

Electrophilic Substitution: Reactions where an electrophile attacks the Hg-C bond. DFT can clarify whether the attack occurs at the carbon, the mercury, or the aromatic ring.

Ligand Exchange: The substitution of the bromide ligand with other nucleophiles.

Carbonylation: The insertion of carbon monoxide into the C-Hg bond, a reaction often mediated by a transition metal catalyst. thieme-connect.de

By calculating the energetics of different potential pathways, DFT can predict the most likely reaction mechanism, providing insights that guide synthetic efforts. numberanalytics.commdpi.com

Table 1: Representative Theoretical Data for this compound and Analogous Arylmercury Halides
ParameterDescriptionTypical Calculated Value/ObservationReference Compound(s)
C-Hg Bond LengthThe distance between the benzylic carbon and the mercury atom.~2.10 - 2.24 ÅArylmercury(II) Chloride semanticscholar.org, Phenylmercury(II) Dithiocarbamates researchgate.net
Hg-Br Bond LengthThe distance between the mercury and bromine atoms.~2.45 - 2.55 ÅGeneral Organomercury Halides
C-Hg-Br Bond AngleThe angle formed by the carbon, mercury, and bromine atoms.~175° - 180°Arylmercury(II) Chloride semanticscholar.org
HOMO-LUMO Gap (ΔE)Energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating kinetic stability.Relatively large, indicating stability.Organomercury Compounds ekb.eg

Note: Direct DFT calculations for this compound are not widely available in the cited literature. The values presented are based on closely related structures and general principles of organomercury chemistry.

A molecular orbital (MO) approach provides a detailed picture of the bonding within a molecule by considering how atomic orbitals combine to form delocalized molecular orbitals. The nature of the carbon-mercury bond is fundamental to the chemistry of this compound.

The primary interaction is a strong, covalent sigma (σ) bond formed from the overlap of a hybrid orbital on the benzylic carbon and a 6sp hybrid orbital on the mercury atom. However, a more detailed analysis, supported by early computational work using the Extended Hückel method specifically on benzylmercuric bromide, reveals a more complex interaction known as σ-π conjugation. acs.org

This σ-π conjugation involves the interaction of the filled C-Hg σ-bonding orbital with the empty π* antibonding orbitals of the attached benzene ring. This interaction implies a degree of electron delocalization from the C-Hg bond into the aromatic system. Conversely, there can also be interaction between the filled π orbitals of the ring and the empty C-Hg σ* antibonding orbital. This delocalization has several important consequences:

It can influence the electronic properties of the benzene ring.

It affects the strength and reactivity of the C-Hg bond.

Evidence for this type of hyperconjugation in benzyl- and aryl-mercuric compounds has been supported by various experimental techniques, including NMR spectroscopy, and provides a deeper understanding of the transmission of electronic effects through the C-Hg bond. acs.org

Vi. Future Perspectives in Benzyl Bromo Mercury Research

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of organomercurials, including benzyl(bromo)mercury, often involves stoichiometric use of toxic mercury salts and reactive organometallic reagents like Grignard or organolithium compounds, which can be hazardous and generate significant waste. msu.edu Future research will likely prioritize the development of more environmentally benign synthetic routes.

Key areas of focus will include:

Catalytic Methods: Shifting from stoichiometric to catalytic use of metals is a cornerstone of green chemistry. Research into catalytic mercuration using a recyclable mercury source or a co-catalyst system could drastically reduce mercury waste.

Solvent-Free and Aqueous Synthesis: Exploring solvent-free reaction conditions, such as microwave-assisted synthesis, can minimize the use of volatile organic compounds (VOCs). rasayanjournal.co.in Additionally, developing synthetic protocols that can be performed in water would be a significant advancement, although the hydrolytic stability of the target compound would be a critical consideration.

Atom Economy: Designing synthetic pathways with high atom economy is crucial. This could involve direct C-H activation and mercuration of toluene, which would be a more direct and atom-economical route compared to multi-step processes starting from benzyl (B1604629) halides. chinesechemsoc.org While challenging, advancements in C-H functionalization catalysis offer a promising avenue.

Safer Reagents: Investigating the use of less toxic and more stable precursors is another important direction. For instance, exploring reactions between mercury salts and alternative benzylating agents, potentially generated in situ under mild conditions, could circumvent the need for pre-formed, highly reactive organometallics. surrey.ac.uk

Exploration of Novel Reactivity and Catalytic Cycles

The reactivity of this compound is dominated by the nature of the carbon-mercury bond. While its role in electrophilic substitution and as a source of benzyl radicals is known, there remains considerable scope for discovering new transformations and applications.

Future explorations may include:

Transmetalation Reactions: this compound can serve as a valuable transmetalating agent to access other organometallic compounds that are difficult to synthesize directly. Its reaction with late transition metals like palladium, nickel, or copper could generate active species for cross-coupling reactions, potentially enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The study of η3-benzyl complexes as intermediates in catalytic cycles suggests that benzylmercurials could be effective precursors for such species. researchgate.net

Photoredox and Radical Chemistry: The relatively weak C-Hg bond can be homolytically cleaved under photochemical or thermal conditions to generate benzyl radicals. Integrating this compound with modern photoredox catalysis could unlock novel reaction pathways. This would allow for the mild generation of benzyl radicals and their subsequent participation in a wide range of transformations, such as addition to alkenes or conjugate additions.

Insertion Reactions: Investigating the insertion of unsaturated molecules like alkenes, alkynes, or carbon monoxide into the C-Hg bond could lead to new functionalization strategies and the synthesis of more complex organomercury compounds, which could then be further elaborated. masterorganicchemistry.com

Catalytic Cycle Intermediates: While mercury itself is often avoided in catalysis due to its toxicity, this compound could be studied as a model compound or a pre-catalyst in cycles involving other metals. Understanding its behavior could provide insights into the mechanisms of related catalytic processes involving less toxic heavy elements.

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. Advanced theoretical modeling offers a powerful, non-hazardous way to investigate the properties and reactivity of toxic compounds like this compound.

Prospective applications of theoretical modeling include:

Mechanism Elucidation: Density Functional Theory (DFT) and other high-level computational methods can be used to map out the potential energy surfaces for proposed reactions. scielo.br This allows for the detailed investigation of reaction mechanisms, identification of transition states, and calculation of activation barriers, providing crucial insights into the feasibility of novel transformations explored in section 6.2.

Predictive Reactivity: Theoretical models can predict the regioselectivity and stereoselectivity of reactions involving this compound. For example, modeling the interaction with various nucleophiles or electrophiles can guide the design of new synthetic applications. The analysis of frontier molecular orbitals and molecular electrostatic potential (MEP) maps can provide information on the molecule's reactive sites. scielo.br

Spectroscopic Characterization: Calculating spectroscopic properties such as NMR chemical shifts and vibrational frequencies can aid in the characterization of this compound and its reaction products, complementing experimental data.

Design of Novel Ligands and Substrates: In the context of developing catalytic applications, computational modeling can be used to design ligands that could modulate the reactivity of a mercury center or to design substrates that would be particularly amenable to mercuration or subsequent reactions.

Integration with Emerging Synthetic Methodologies

The integration of this compound chemistry with cutting-edge synthetic technologies could enhance safety, efficiency, and the scope of its applications.

Key emerging methodologies to be explored are:

Continuous Flow Chemistry: Performing reactions with toxic reagents like this compound in continuous flow reactors offers significant safety advantages over traditional batch chemistry. organic-chemistry.org The small reactor volumes minimize the amount of hazardous material present at any given time, and the precise control over temperature, pressure, and reaction time can lead to improved yields and selectivity. This technology would be particularly beneficial for exploring hazardous intermediates or highly exothermic reactions.

Electrosynthesis: Electrochemical methods provide a powerful and often greener alternative to chemical redox agents. acs.org The electrosynthesis of this compound or its use in electrochemical transformations could be a promising research avenue. For instance, the anodic oxidation of a suitable precursor at a mercury electrode or the cathodic reduction of this compound to generate benzyl anions or radicals could be investigated.

Mechanochemistry: Ball milling and other mechanochemical techniques allow for solvent-free or low-solvent reactions, which aligns with the principles of green chemistry. Exploring the synthesis of this compound or its reactions via mechanochemical activation could provide a more sustainable and efficient alternative to solution-phase methods.

Data Tables

Table 1: Summary of Future Research Directions for this compound

Research AreaKey ObjectivesPotential Methodologies
Green Synthesis Reduce toxicity and waste, improve atom economy.Catalytic C-H activation, microwave-assisted synthesis, aqueous phase reactions, flow chemistry.
Novel Reactivity Discover new transformations and catalytic applications.Transmetalation to transition metals, photoredox catalysis, insertion reactions with unsaturated substrates.
Theoretical Modeling Predict reactivity, elucidate mechanisms, guide experimental design.Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), transition state analysis.
Emerging Methodologies Enhance safety, efficiency, and reaction scope.Continuous flow synthesis, electrosynthesis, mechanochemistry (ball milling).

Q & A

Q. How does computational modeling predict the environmental persistence of this compound?

  • Molecular dynamics simulations estimate hydrolysis rates in aqueous systems. QSAR models correlate logP values with bioaccumulation potential. Validate with experimental LC₅₀ data in Daphnia magna assays .

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